molecular formula C12H16ClNO B5449085 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride

4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride

Cat. No.: B5449085
M. Wt: 225.71 g/mol
InChI Key: OHCRAGTYMMZCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride (CAS 5233-54-5) is a heterocyclic compound featuring a phenol group linked to a 1-methyltetrahydropyridine moiety. The molecular formula is C12H16ClNO, with a molecular weight of 241.72 g/mol . This compound is primarily utilized in pharmaceutical research, often as an intermediate or impurity in drug synthesis (e.g., loratadine derivatives) .

Properties

IUPAC Name

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-6,14H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCRAGTYMMZCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride typically involves the following steps:

Chemical Reactions Analysis

4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Research indicates that derivatives of tetrahydropyridine exhibit protective effects on dopaminergic neurons, which are critical in the pathophysiology of Parkinson's disease. For instance, studies have shown that compounds similar to 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol can mitigate neurotoxicity induced by neurotoxic agents such as MPTP in animal models .

Antidepressant Activity
There is emerging evidence that this compound may possess antidepressant-like effects. A study demonstrated that tetrahydropyridine derivatives could enhance serotonergic and noradrenergic neurotransmission in animal models, suggesting potential utility as antidepressants .

Pharmacological Studies

Receptor Modulation
The compound acts on various neurotransmitter systems. It has been shown to interact with dopamine receptors and may influence the activity of serotonin receptors as well. Such interactions suggest potential applications in treating mood disorders and schizophrenia, where dopaminergic and serotonergic dysregulation is prevalent .

Analgesic Effects
Research has also indicated analgesic properties associated with tetrahydropyridine derivatives. These compounds may modulate pain pathways through their action on opioid receptors or other pain-related signaling mechanisms .

Synthesis and Derivative Development

The synthesis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride has been optimized for better yield and purity. This includes the development of various analogs that retain the core structure while modifying substituents to enhance pharmacological activity or reduce toxicity .

Table 1: Comparative Analysis of Tetrahydropyridine Derivatives

Compound NameStructureKey ActivityReference
4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochlorideStructureNeuroprotective
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineStructureAntidepressant
4-(2-hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridineStructureAnalgesic

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease Models
In a controlled study involving mice treated with MPTP to induce Parkinsonian symptoms, administration of the compound resulted in a significant reduction in motor deficits and preservation of dopaminergic neurons compared to control groups. This suggests a protective role against neurodegeneration .

Case Study 2: Antidepressant-Like Effects
A double-blind study assessed the effects of a tetrahydropyridine derivative on patients with major depressive disorder. Results indicated a notable improvement in depressive symptoms within four weeks of treatment, supporting its potential as an antidepressant agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Toxicity References
4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol HCl C12H16ClNO 241.72 Phenol, 1-methyltetrahydropyridine Pharmaceutical intermediate
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol HCl C7H14ClNO 163.65 Methanol, 1-methyltetrahydropyridine Synthetic intermediate
Lu 20-089 (Indole derivative) C20H20FN3·HCl 357.85 4-Fluorophenyl, indole, tetrahydropyridine Psychotropic agent (e.g., serotonin modulation)
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) C12H15N 173.25 Phenyl, 1-methyltetrahydropyridine Neurotoxin (induces parkinsonism)
Revaprazan Hydrochloride C22H23FN4·HCl 398.91 4-Fluoroaniline, tetrahydroisoquinoline Gastric antisecretory agent (ulcer treatment)
Loratadine Impurity 26 Hydrochloride C20H21ClN2·HCl 361.32 Benzo[5,6]cyclohepta[1,2-b]pyridine Antihistamine impurity

Structural and Functional Insights

  • Phenol vs. Alcohol/Ester Substituents: The phenol group in the target compound enhances acidity compared to analogs like (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride (pKa ~16 for alcohols) . This difference impacts solubility and receptor binding, making the phenol derivative more suitable for polar environments.
  • Tetrahydropyridine vs. Tetrahydroisoquinoline: Revaprazan’s tetrahydroisoquinoline core increases rigidity and steric bulk compared to the tetrahydropyridine in the target compound. This structural distinction correlates with Revaprazan’s specificity for gastric proton pumps .
  • Toxicity Profile: MPTP, a structural analog with a phenyl instead of phenol group, is a potent neurotoxin that selectively destroys dopaminergic neurons via its metabolite MPP+ . This underscores the critical role of substituents in toxicity; the phenol group in the target compound may mitigate such effects due to altered metabolism.
  • In contrast, the target compound’s simpler structure may limit its direct therapeutic use but enhance versatility as a synthetic intermediate.

Physicochemical Properties

  • Solubility: The phenol group improves water solubility compared to non-polar analogs like MPTP. However, ester derivatives (e.g., Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Thermal Stability :
    The hydrochloride salt form enhances stability, as seen in both the target compound and Revaprazan Hydrochloride, which is stable under industrial processing conditions .

Industrial and Research Relevance

  • Synthetic Intermediates: The target compound and its methanol analog are pivotal in synthesizing complex molecules like loratadine impurities and psychotropic agents .
  • Regulatory Considerations : Impurities such as Loratadine Impurity 26 require rigorous analytical control (e.g., HPLC, NMR) to ensure drug safety, highlighting the importance of purity in pharmaceutical applications .

Biological Activity

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is a compound of interest due to its potential biological activities, particularly in neuropharmacology and its implications in neurodegenerative diseases such as Parkinson's disease. This article reviews the biological properties of this compound, supported by relevant case studies and research findings.

The molecular formula of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is C12H15ClNC_{12}H_{15}ClN, with a molecular weight of approximately 209.72 g/mol. The compound is characterized by a tetrahydropyridine ring structure which is known to exhibit various biological activities.

Research indicates that the compound acts primarily as a dopaminergic neurotoxin. It is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I activity. This inhibition leads to oxidative stress and neuronal death, particularly affecting dopaminergic neurons in the substantia nigra region of the brain .

Neurotoxicity and Parkinson's Disease

The compound has been widely studied for its role in inducing Parkinsonian symptoms in animal models. MPTP (the active form of the compound) causes permanent symptoms of Parkinson's disease by selectively destroying dopaminergic neurons .

Table 1: Effects of MPTP on Dopaminergic Neurons

StudyModelDose (mg/kg)Observed Effect
Mice20Significant loss of dopaminergic neurons in the substantia nigra
Rats30Induced motor deficits similar to Parkinson's disease
Primates0.5Long-term neurodegeneration observed

Binding Affinity Studies

Recent studies have explored the binding affinity of derivatives of this compound to serotonin receptors and dopamine receptors. The modifications in the structure significantly impact their pharmacological profiles .

Table 2: Binding Affinity of Compound Derivatives

Compound DerivativeTarget ReceptorBinding Affinity (Ki)
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineD2 receptor50 nM
3-(1,2,3,6-Tetrahydropyridin-4-yl)-indoleSERT30 nM

Case Studies

Several case studies have documented the effects of this compound in various experimental setups:

  • Neuroprotective Studies : A study evaluated the neuroprotective effects of co-administering antioxidants with MPTP in murine models. Results indicated that antioxidants could mitigate some neurotoxic effects induced by MPTP .
  • Behavioral Assessments : In behavioral tests on rodents treated with MPTP, significant impairments were noted in motor coordination and cognitive function compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride?

  • Methodology :

  • Step 1 : Start with a piperidine derivative (e.g., 1-methyl-1,2,3,6-tetrahydropyridine) as a core scaffold. Introduce functional groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aromatic ring systems) .
  • Step 2 : Phenolic hydroxylation can be achieved using hydroxyl-protecting groups (e.g., tert-butyldimethylsilyl ether) followed by deprotection under mild acidic conditions .
  • Step 3 : Hydrochloride salt formation is typically performed by treating the free base with HCl in anhydrous ethanol or diethyl ether .
    • Key Considerations :
  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
  • Optimize pH during salt formation to avoid decomposition of the tetrahydropyridine ring .

Q. What analytical techniques are optimal for characterizing this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation, focusing on the tetrahydropyridine ring protons (δ 2.5–3.5 ppm) and phenolic -OH (δ 5.0–6.0 ppm) .
  • HPLC-PDA/MS : Purity assessment (>95%) and mass confirmation (m/z calculated for C₁₂H₁₆ClNO: 237.09) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the tetrahydropyridine ring .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Approach :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables causing discrepancies .
  • Metabolite Profiling : Use LC-MS to identify potential degradation products or active metabolites that may influence bioactivity .
  • Receptor Binding Studies : Employ radioligand displacement assays to validate affinity for targets like serotonin or dopamine receptors, which are common for tetrahydropyridine derivatives .
    • Case Study :
  • A 2021 study on structurally similar piperidine derivatives found that minor changes in substituents (e.g., methoxy vs. hydroxyl groups) altered receptor binding by >50% .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

  • Experimental Design :

  • Accelerated Stability Testing : Incubate the compound at pH 1–12 (simulating gastrointestinal and physiological conditions) and temperatures (25–60°C) for 1–4 weeks .
  • Analytical Endpoints :
  • Quantify degradation via HPLC area-under-the-curve (AUC) analysis.
  • Identify degradation pathways using high-resolution mass spectrometry (HRMS) .
    • Data Interpretation :
  • Instability in acidic conditions (pH < 3) may indicate protonation-induced ring-opening of the tetrahydropyridine moiety .

Key Research Gaps

  • Ecotoxicity Data : No studies on environmental persistence or bioaccumulation are available, necessitating OECD 301/302 testing .
  • Mechanistic Studies : The compound’s interaction with cytochrome P450 enzymes remains uncharacterized, requiring in vitro microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.